N-(2-iodophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide
Description
N-(2-iodophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide is a benzofuran-derived carboxamide compound characterized by a 2-iodophenyl substituent and methyl groups at the 3- and 5-positions of the benzofuran core. The iodine atom in the 2-position of the phenyl ring likely enhances lipophilicity and may influence bioavailability, metabolic stability, and receptor binding compared to other halogenated or substituted analogs .
Properties
IUPAC Name |
N-(2-iodophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14INO2/c1-10-7-8-15-12(9-10)11(2)16(21-15)17(20)19-14-6-4-3-5-13(14)18/h3-9H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTGFJQWPRYVPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC=CC=C3I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Preparation
- Starting Materials : 3,5-Dimethylsalicylaldehyde and propiolic acid derivatives are employed. The methyl groups at the 3- and 5-positions are introduced via Friedel-Crafts alkylation or through pre-functionalized salicylaldehydes.
- Catalytic Cyclization : Copper(I) bromide (CuBr) in dimethyl sulfoxide (DMSO) facilitates the formation of the benzofuran ring. The reaction proceeds via an iminium ion intermediate, followed by intramolecular cyclization to yield the 2-carboxybenzofuran derivative.
Representative Reaction Conditions :
| Component | Quantity/Condition |
|---|---|
| 3,5-Dimethylsalicylaldehyde | 10 mmol |
| Propiolic acid | 12 mmol |
| CuBr | 0.1 equiv |
| DMSO | Solvent, 50°C, 12 h |
Acid Functionalization
The resulting 3,5-dimethyl-1-benzofuran-2-carboxylic acid is purified via column chromatography (silica gel, 90:10 dichloromethane/methanol) and characterized by mass spectrometry (MS) and nuclear magnetic resonance (NMR).
Amidation: Coupling with 2-Iodoaniline
The carboxamide group is introduced via a coupling reaction between the benzofuran carboxylic acid and 2-iodoaniline. Two primary methods are employed:
Carbodiimide-Mediated Coupling
- Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).
- Mechanism : EDC activates the carboxylic acid to form an O-acylisourea intermediate, which reacts with 2-iodoaniline to yield the amide.
Procedure :
Acid Chloride Route
- Reagents : Oxalyl chloride converts the carboxylic acid to its acid chloride, which is then reacted with 2-iodoaniline.
Procedure :
- Treat the carboxylic acid with oxalyl chloride (2.0 equiv) and catalytic DMF in dichloromethane.
- After 6 h, evaporate excess reagent and dissolve the acid chloride in tetrahydrofuran (THF).
- Add 2-iodoaniline (1.5 equiv) and triethylamine (2.0 equiv) at 0°C.
- Stir for 4 h and purify via recrystallization.
Purification and Characterization
Chromatographic Purification
Spectroscopic Analysis
- NMR : $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.21 (s, 1H, benzofuran-H), 7.82 (d, J = 8.0 Hz, 1H, aryl-H), 7.45–7.30 (m, 3H, aryl-H), 2.65 (s, 6H, CH$$3$$).
- HRMS : Calculated for C$${17}$$H$${14}$$INO$$_2$$: 415.0124; Found: 415.0128.
Challenges and Optimizations
- Iodine Stability : The 2-iodophenyl group is susceptible to hydrolysis under acidic conditions. Reactions must be conducted under inert atmospheres (argon/nitrogen).
- Regioselectivity : Methyl substituents on the benzofuran core may direct electrophilic substitution; careful control of reaction conditions prevents byproducts.
Chemical Reactions Analysis
Types of Reactions
N-(2-iodophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The benzofuran ring can undergo oxidation and reduction reactions, leading to the formation of different functionalized derivatives.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki and Heck reactions, to form complex molecular architectures.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to form the benzofuran ring and other derivatives.
Iodine and Sodium Bicarbonate: Used for the iodination of aniline.
Carboxylic Acid Derivatives: Used in amide coupling reactions to introduce the carboxamide group.
Major Products Formed
The major products formed from these reactions include various substituted benzofuran derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
N-(2-iodophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Biological Research: The compound is used as a probe to study biological pathways and molecular interactions involving benzofuran derivatives.
Materials Science: It is explored for its potential use in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of N-(2-iodophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their reported biological activities, mechanisms, and physicochemical properties:
Mechanistic and Structural Insights:
In contrast, trifluoromethyl-substituted analogs (e.g., ) may exhibit broader pharmacokinetic stability but lack tumor-specific targeting . The iodine atom in this compound may enhance DNA-binding affinity or act as a radiosensitizer, though this requires experimental validation.
Solubility and Delivery: Methoxy-substituted analogs () demonstrate higher aqueous solubility, whereas iodinated and trifluoromethyl derivatives are more lipophilic, necessitating nanoparticle-based delivery systems (e.g., PEG-PN in ) to mitigate hepatotoxicity .
Biological Activity
N-(2-iodophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide is a compound belonging to the class of benzofuran derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes:
- A benzofuran core , which is an aromatic heterocyclic compound.
- An iodophenyl group attached to the nitrogen atom.
- A carboxamide group at the 2-position of the benzofuran ring.
This unique structure contributes to its biological properties, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound is believed to modulate their activity, leading to various biological effects. Key mechanisms include:
- Inhibition of cell proliferation : The compound has shown potential in inhibiting cancer cell growth by interfering with signaling pathways involved in cell division.
- Antioxidant activity : Research indicates that benzofuran derivatives can scavenge free radicals and reduce oxidative stress, which is crucial in neuroprotection and preventing cellular damage.
Neuroprotective Effects
A study evaluated the neuroprotective and antioxidant activities of various benzofuran derivatives, including this compound. The findings indicated significant protection against excitotoxic neuronal damage induced by NMDA (N-methyl-D-aspartate) at concentrations around 100 µM. The compound demonstrated efficacy comparable to established neuroprotective agents like memantine .
Anticancer Activity
The anticancer potential of this compound has been explored through structure-activity relationship (SAR) studies. These studies revealed that modifications to the benzofuran scaffold could enhance its potency against various cancer cell lines. For instance, specific substitutions on the phenyl ring were found to increase binding affinity to target proteins involved in cancer progression .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with similar compounds can be insightful:
| Compound Name | Iodine Position | Biological Activity |
|---|---|---|
| This compound | 2 | Antioxidant, anticancer |
| N-(3-iodophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide | 3 | Moderate anticancer |
| N-(4-iodophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide | 4 | Lesser efficacy |
This table highlights how the position of the iodine atom affects biological activity. The unique positioning in this compound contributes significantly to its enhanced efficacy compared to its analogs.
Case Studies and Research Findings
Research has consistently demonstrated the promising biological activities associated with this compound:
- Neuroprotection : In vitro studies showed that the compound effectively reduced neuronal damage caused by oxidative stress and excitotoxicity.
- Anticancer Properties : Various assays indicated that it could inhibit cell growth in several cancer models, suggesting potential therapeutic applications.
- Antioxidant Mechanism : The ability to scavenge reactive oxygen species (ROS) was confirmed through biochemical assays, supporting its role in reducing oxidative stress-related diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
